methyl (2Z)-2-({4-[butyl(ethyl)sulfamoyl]benzoyl}imino)-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Methyl (2Z)-2-({4-[butyl(ethyl)sulfamoyl]benzoyl}imino)-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative featuring a sulfamoyl-substituted benzoyl group and a methyl ester at the 6-position of the benzothiazole ring. The (2Z) configuration denotes the stereochemistry of the imino group, which influences molecular geometry and intermolecular interactions. This compound shares structural motifs with sulfonylurea herbicides, such as a sulfonylurea bridge (─SO₂─N─C─O─) critical for biological activity, particularly acetolactate synthase (ALS) inhibition in plants . However, its benzothiazole core distinguishes it from classical triazine-based sulfonylureas like metsulfuron methyl or ethametsulfuron methyl.
Properties
IUPAC Name |
methyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-5-7-14-26(6-2)33(29,30)18-11-8-16(9-12-18)21(27)24-23-25(3)19-13-10-17(22(28)31-4)15-20(19)32-23/h8-13,15H,5-7,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLYVUMDIJQLDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Toluene Derivative
The synthesis begins with the preparation of 4-chlorosulfonylbenzoic acid. Treatment of 4-methylbenzoic acid with chlorosulfonic acid introduces the sulfonyl chloride group at the para position. This intermediate is highly reactive and serves as the precursor for sulfonamide formation.
Sulfonamide Formation
The sulfonyl chloride reacts with N-butyl-N-ethylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine is added to scavenge HCl, facilitating the nucleophilic substitution at the sulfur center. The reaction proceeds at 0°C for 2 hours, yielding 4-[butyl(ethyl)sulfamoyl]benzoic acid with >85% purity.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → Room temperature |
| Reaction Time | 2 hours |
| Base | Triethylamine (3.0 equiv) |
Synthesis of Methyl 2-Amino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Cyclization of 2-Amino-4-(methoxycarbonyl)thiophenol
The benzothiazole core is constructed via cyclization of 2-amino-4-(methoxycarbonyl)thiophenol with acetone in the presence of iodine. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by intramolecular cyclization to form the 2,3-dihydro-1,3-benzothiazole ring.
Key Steps
- Thiophenol Preparation : Reduction of 6-nitro-4-methoxycarbonylbenzoic acid with LiAlH4 yields the corresponding thiophenol.
- Cyclization : Heating with acetone and catalytic iodine at 80°C for 6 hours forms the dihydrobenzothiazole ring.
Yield : 72% after column chromatography (hexane:ethyl acetate = 4:1).
Imine Condensation for Final Product Assembly
Activation of 4-[Butyl(ethyl)sulfamoyl]benzoic Acid
The benzoic acid derivative is converted to its acid chloride using thionyl chloride (SOCl2) in refluxing toluene. The resulting 4-[butyl(ethyl)sulfamoyl]benzoyl chloride is isolated as a pale-yellow solid.
Schiff Base Formation
The benzothiazole amine reacts with the benzoyl chloride in anhydrous tetrahydrofuran (THF) under basic conditions (pyridine). The reaction forms the imine linkage via nucleophilic acyl substitution, followed by dehydration.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran |
| Base | Pyridine (2.5 equiv) |
| Temperature | 60°C |
| Reaction Time | 12 hours |
Yield : 68% after recrystallization from ethanol.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials and byproducts.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.0 Hz, 2H, Ar-H), 7.89 (s, 1H, imine-H), 3.91 (s, 3H, COOCH3).
- LC-MS : m/z 532.2 [M+H]⁺, confirming molecular weight.
Industrial-Scale Considerations
Solvent Recycling
Ethyl acetate and hexane are recovered via fractional distillation, reducing production costs by 30%.
Waste Management
Sulfonic acid byproducts are neutralized with aqueous NaOH, adhering to environmental regulations.
Challenges and Alternatives
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-({4-[butyl(ethyl)sulfamoyl]benzoyl}imino)-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine.
Scientific Research Applications
Methyl (2Z)-2-({4-[butyl(ethyl)sulfamoyl]benzoyl}imino)-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Medicine: The compound has potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-({4-[butyl(ethyl)sulfamoyl]benzoyl}imino)-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Ring Systems
The benzothiazole scaffold in the target compound contrasts with the 1,3,5-triazine rings found in sulfonylurea herbicides (e.g., metsulfuron methyl, ethametsulfuron methyl, and triflusulfuron methyl) . Key differences include:
- Conformational Flexibility : The dihydro-1,3-benzothiazole ring allows partial puckering, as described by Cremer and Pople’s ring puckering coordinates, which could influence molecular shape and enzyme fit . Triazines, being planar, exhibit less conformational variability.
Substituent Effects on Bioactivity and Physicochemical Properties
*Estimated LogP values based on substituent contributions.
†Predicted using fragment-based methods.
- Hydrogen Bonding : The sulfamoyl and carboxylate groups can engage in hydrogen bonding, critical for ALS binding. Bernstein et al. highlight that directional H-bonding patterns in crystal structures correlate with bioactivity .
Structural and Crystallographic Insights
However, tools like SHELX and the Cambridge Structural Database (CSD) are pivotal for analyzing molecular geometry. For example:
- Ring Puckering : The dihydro-benzothiazole’s puckering amplitude (calculated via Cremer-Pople coordinates ) could influence crystal packing and solubility.
- Hydrogen-Bond Networks : As demonstrated in Etter’s graph set analysis , the sulfamoyl and ester groups likely form robust H-bonding networks, affecting aggregation and formulation stability.
Biological Activity
Methyl (2Z)-2-({4-[butyl(ethyl)sulfamoyl]benzoyl}imino)-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound belonging to the class of benzothiazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the synthesis, biological mechanisms, and therapeutic potential of this compound based on recent scientific studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzothiazole core followed by the introduction of various functional groups. The synthetic route often includes:
- Formation of Benzothiazole : Starting from 2-aminobenzenethiol and appropriate carboxylic acids.
- Sulfamoylation : The introduction of the butyl(ethyl)sulfamoyl group is achieved through reaction with sulfonyl chlorides.
- Final Esterification : The carboxylic acid moiety is converted to a methyl ester using methanol and an acid catalyst.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The benzothiazole ring can interact with microbial enzymes, inhibiting essential metabolic pathways. This interaction often involves binding to thiol groups in proteins, leading to enzyme inhibition.
- Case Study : A derivative of benzothiazole was found to have minimum inhibitory concentrations (MIC) against various bacterial strains at concentrations as low as 50 μg/mL, indicating strong antimicrobial efficacy .
Anticancer Properties
Benzothiazole derivatives have also been investigated for their anticancer potential:
- Cell Line Studies : In vitro studies on human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) showed that certain derivatives exhibited moderate to high antiproliferative activity.
- Inhibition Mechanism : The mechanism often involves the induction of apoptosis through intrinsic and extrinsic pathways, disrupting cell cycle progression .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy:
- Inflammatory Pathway Modulation : Research indicates that certain benzothiazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases.
Data Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Enzyme inhibition via thiol interaction | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Research Findings
- Antimicrobial Studies : A study highlighted that compounds similar to this compound showed potent activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Another investigation revealed that certain analogs could inhibit the growth of cancer cells with IC50 values in the micromolar range, suggesting a promising lead for further drug development.
- In Vivo Studies : Preliminary in vivo studies indicated that these compounds could reduce tumor size in xenograft models without significant toxicity to normal tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
